[(3S)-Tetrahydropyran-3-yl]methanamine

Renin inhibition Enantiomer SAR Antihypertensive drug discovery

Procure [(3S)-Tetrahydropyran-3-yl]methanamine when defined (S)-stereochemistry at the tetrahydropyran 3-position is essential for target engagement. Substitution with the (R)-enantiomer can cause 10-fold potency shifts in renin programs or 100-fold selectivity loss in KOR programs. This enantiopure primary amine building block enables systematic SAR exploration and CYP3A4 liability mitigation. Offered as free base or hydrochloride salt with ≥95% ee.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1203706-83-5
Cat. No. B2613847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-Tetrahydropyran-3-yl]methanamine
CAS1203706-83-5
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESC1CC(COC1)CN
InChIInChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2/t6-/m0/s1
InChIKeyZTCHEOLGUZDPAN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(3S)-Tetrahydropyran-3-yl]methanamine CAS 1203706-83-5: Chiral Building Block Procurement & Differentiation Guide


[(3S)-Tetrahydropyran-3-yl]methanamine (CAS 1203706-83-5), also named (S)-(tetrahydro-2H-pyran-3-yl)methanamine or (3S)-oxan-3-ylmethanamine, is a chiral primary amine characterized by a saturated six-membered tetrahydropyran (oxane) ring with an aminomethyl substituent at the 3-position in the (S) absolute configuration [1]. With molecular formula C₆H₁₃NO and molecular weight 115.17 g/mol, it carries one hydrogen bond donor (NH₂), two hydrogen bond acceptors (ring O, NH₂), one rotatable bond, calculated logP of 1.072, and polar surface area of 35.25 Ų . The compound serves as a versatile enantiopure building block and synthetic intermediate in medicinal chemistry, particularly in programs requiring defined (S)-stereochemistry at the tetrahydropyran 3-position [2]. It is commercially supplied as both the free base and the hydrochloride salt (CAS 2007916-42-7), with typical purities ranging from 95% to 98% .

Why Procuring Racemic or Positional Tetrahydropyran Methanamine Isomers Risks Project Failure


Simple substitution of [(3S)-Tetrahydropyran-3-yl]methanamine with its racemate (CAS 7179-99-9), the (3R)-enantiomer (CAS 1300731-77-4), or a regioisomer such as the 4-aminomethyl analog (CAS 130290-79-8) is not scientifically defensible when stereochemistry or ring-oxygen positioning governs target engagement. In a head-to-head renin inhibitor program, the (R)-(tetrahydropyran-3-yl)methyl epimer exhibited approximately 10-fold greater potency than the (S)-epimer because only the (R) configuration orients the ring ether oxygen to accept a critical hydrogen bond from Thr77 in the renin flap region; the (S)-epimer was structurally incapable of forming this interaction [1]. Conversely, the (S) configuration may be required for other targets—as seen in a kappa-opioid receptor (KOR) antagonist program where the (S)-tetrahydropyran-3-yl moiety contributed to 100-fold selectivity for KOR over mu-opioid receptor (MOR) [2]. Regioisomers such as the 4-substituted analog lack the chiral center at the point of ring attachment and exhibit different spatial presentation of the amine, fundamentally altering SAR [3]. The quantitative evidence below establishes that stereochemical identity and ring-positional isomerism are not interchangeable parameters in procurement decisions.

Quantitative Differentiation Evidence: [(3S)-Tetrahydropyran-3-yl]methanamine vs. Closest Analogs


Enantiomer-Dependent Renin Inhibition: (3S) vs. (3R) Direct Head-to-Head Comparison in Human Renin Assay

In a direct head-to-head comparison within the same study, the (S)-(tetrahydropyran-3-yl)methyl epimer (Compound 4) demonstrated approximately 10-fold lower inhibitory potency against purified recombinant human renin compared to the (R)-(tetrahydropyran-3-yl)methyl epimer (Compound 3). Compound 3 (R-epimer) exhibited IC₅₀ values of 0.56 nM (buffer), 0.42 nM (low enzyme concentration), and 0.48 nM (plasma renin activity, PRA), with CYP3A4 IC₅₀ of 28,000 nM. In contrast, Compound 4 (S-epimer) showed IC₅₀ values of 5.5 nM (buffer), 2.7 nM (low enzyme), and 4.5 nM (PRA) [1]. X-ray crystallography and molecular modeling confirmed that only the (R)-epimer positions the tetrahydropyran ring oxygen to accept a hydrogen bond from the Thr77 side-chain hydroxyl in the renin flap region; the (S)-epimer is stereoelectronically incapable of forming this interaction, providing a direct structural explanation for the potency difference [2].

Renin inhibition Enantiomer SAR Antihypertensive drug discovery

(S)-Tetrahydropyran-3-yl Moiety in Kappa-Opioid Receptor Antagonists: 100-Fold Selectivity Over Mu-Opioid Receptor

A compound incorporating the (S)-tetrahydropyran-3-yl moiety as a chiral building block (BindingDB BDBM450854; disclosed in US Patents US10676469 and US11124504) demonstrated potent antagonism of the human kappa-type opioid receptor (KOR, OPRK1) with an IC₅₀ of 1 nM, while exhibiting 100-fold lower affinity for the human mu-type opioid receptor (MOR, OPRMu1) with an IC₅₀ of 100 nM [1]. This selectivity profile is significant because MOR activation is associated with respiratory depression and abuse liability, making KOR-selective agents attractive for pain, pruritus, and neuropsychiatric indications. The (S)-stereochemistry at the tetrahydropyran ring directly influences the three-dimensional presentation of the aminomethyl group and is a defined structural element in the patent claims [1].

Kappa opioid receptor GPCR selectivity CNS drug discovery

CYP3A4 Inhibition Liability: Tetrahydropyran-3-yl vs. Cyclohexylmethyl S1-Pocket Motif in Renin Inhibitors

Replacement of the cyclohexylmethyl group occupying the renin S1 pocket with an (R)-(tetrahydropyran-3-yl)methyl group reduced CYP3A4 inhibition by approximately 6-fold while maintaining renin potency: Compound 2 (cyclohexylmethyl) showed CYP3A4 IC₅₀ = 4,600 nM with renin IC₅₀ = 0.48 nM, whereas Compound 3 ((R)-tetrahydropyran-3-yl)methyl) showed CYP3A4 IC₅₀ = 28,000 nM with renin IC₅₀ = 0.56 nM [1]. The tetrahydropyran ring oxygen introduces polarity that disfavors binding to the largely hydrophobic CYP3A4 active site while preserving the critical Thr77 hydrogen bond in renin. Although this comparison uses the (R)-epimer, it establishes the class-level advantage of the tetrahydropyran-3-yl motif over the carbocyclic cyclohexyl analog and provides a rationale for selecting a tetrahydropyran-3-yl building block when CYP3A4 liability reduction is a program goal [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Physicochemical Differentiation: (3S)-Tetrahydropyran-3-yl vs. 4-Aminomethyl Regioisomer

The (3S)-tetrahydropyran-3-yl substitution pattern introduces a stereogenic center at the ring carbon bearing the aminomethyl group (C-3), creating (R) and (S) enantiomers with distinct spatial orientations of the amine relative to the ring oxygen. In contrast, the 4-aminomethyl regioisomer ((tetrahydro-2H-pyran-4-yl)methanamine, CAS 130290-79-8) has the aminomethyl group at the ring para-position, rendering the molecule achiral and placing the basic amine in a topologically distinct orientation. Both isomers share the same molecular formula (C₆H₁₃NO) and molecular weight (115.17 g/mol), but they differ in the position of the amine substituent, which alters hydrogen bond donor/acceptor geometry, dipole moment, and the spatial relationship between the ether oxygen and the amine [1]. In the renin inhibitor series, the 4-substituted analog (Compound 6) showed distinct SAR: renin IC₅₀ = 6.2 nM (buffer), 1.7 nM (low enzyme), PRA IC₅₀ = 13.1 nM—showing a larger plasma shift (≈2× loss) compared to the 3-substituted enantiomers, and CYP3A4 IC₅₀ >30,000 nM [2].

Physicochemical properties Regioisomer comparison Medicinal chemistry design

Procurement-Validated Application Scenarios for [(3S)-Tetrahydropyran-3-yl]methanamine


Enantiopure Chiral Intermediate for Kappa-Opioid Receptor (KOR) Antagonist Programs

The (S)-tetrahydropyran-3-yl moiety has been incorporated into patent-exemplified KOR antagonists achieving KOR IC₅₀ = 1 nM with 100-fold selectivity over MOR (IC₅₀ = 100 nM) [1]. Procuring the (3S)-enantiomer (CAS 1203706-83-5) rather than the racemate or the (3R)-enantiomer ensures fidelity to the defined stereochemistry required for the KOR-selective pharmacophore. This scenario is directly supported by US Patents US10676469 and US11124504, where the (S)-configuration at the tetrahydropyran ring is explicitly claimed.

Stereochemical Probe in Renin Inhibitor Structure-Activity Relationship (SAR) Studies

The (S)-enantiomer (Compound 4, renin IC₅₀ = 5.5 nM in buffer, PRA IC₅₀ = 4.5 nM) serves as the lower-potency epimeric control for the (R)-enantiomer (Compound 3, renin IC₅₀ = 0.56 nM, PRA IC₅₀ = 0.48 nM) [2]. This ~10-fold potency differential, grounded in the inability of the (S)-epimer to form the Thr77 hydrogen bond, makes the (S)-enantiomer an essential tool compound for probing enantiomer-specific target engagement in renin inhibitor discovery. Procuring both enantiomers from a supplier offering defined stereochemical purity (≥95% ee) is critical for generating interpretable SAR data.

CYP3A4 Liability Mitigation via Tetrahydropyran-3-yl Scaffold Replacement of Cyclohexylmethyl Motifs

In lead optimization programs where the cyclohexylmethyl group contributes to undesirable CYP3A4 inhibition, the tetrahydropyran-3-yl scaffold has been validated to reduce CYP3A4 IC₅₀ from 4,600 nM to 28,000 nM (≈6-fold improvement) while maintaining target potency [3]. The (3S)-[(3S)-Tetrahydropyran-3-yl]methanamine building block enables introduction of the oxygenated S1-pocket motif with defined stereochemistry, supporting rational attenuation of CYP3A4-mediated drug-drug interaction risk in renin-targeting and potentially other aspartyl protease inhibitor programs.

Chiral Building Block for sp³-Rich Fragment Libraries and Diversity-Oriented Synthesis

With a calculated logP of 1.072, polar surface area of 35.25 Ų, one H-bond donor, two H-bond acceptors, and one rotatable bond, [(3S)-Tetrahydropyran-3-yl]methanamine occupies physicochemical space favorable for fragment-based drug discovery (compliant with Rule of Three guidelines) . The (S)-configuration provides a defined vector for amine functionalization (amide coupling, reductive amination, urea formation) while the tetrahydropyran oxygen offers an additional hydrogen bond acceptor that can be exploited for target interactions. This compound is a suitable procurement choice for constructing sp³-enriched, chirally pure fragment libraries distinct from planar aromatic or racemic heterocyclic alternatives.

Quote Request

Request a Quote for [(3S)-Tetrahydropyran-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.